Petroselinic acid

Catalog No.
S605031
CAS No.
593-39-5
M.F
C18H34O2
M. Wt
282.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Petroselinic acid

CAS Number

593-39-5

Product Name

Petroselinic acid

IUPAC Name

(Z)-octadec-6-enoic acid

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H,19,20)/b13-12-

InChI Key

CNVZJPUDSLNTQU-SEYXRHQNSA-N

SMILES

CCCCCCCCCCCC=CCCCCC(=O)O

Synonyms

petroselenic acid, petroselinic acid, petroselinic acid, (E)-isomer, petroselinic acid, (Z)-isomer, petroselinic acid, sodium salt, (Z)-isomer

Canonical SMILES

CCCCCCCCCCCC=CCCCCC(=O)O

Isomeric SMILES

CCCCCCCCCCC/C=C\CCCCC(=O)O

Anti-inflammatory properties:

Studies suggest that petroselinic acid may possess anti-inflammatory properties. Research has shown that it can significantly reduce the production of prostaglandin E2 (PGE2), an inflammatory mediator, in human skin cells . This finding suggests its potential application in managing inflammatory skin conditions like psoriasis and eczema.

Skin health and anti-aging effects:

Scientific evidence indicates that petroselinic acid may promote skin health and potentially have anti-aging effects. Studies have demonstrated its ability to stimulate the production of decorin, a protein crucial for maintaining skin structure and elasticity . Additionally, it has been shown to reduce skin irritation caused by certain cosmetic ingredients . These findings suggest its potential use in developing anti-aging and skin-soothing cosmetic formulations.

Modulation of arachidonic acid:

Research suggests that petroselinic acid can influence the levels of arachidonic acid, another fatty acid involved in various biological processes, including inflammation and blood vessel function . Studies have shown that consuming petroselinic acid can decrease arachidonic acid levels in tissues, potentially leading to beneficial effects on cardiovascular health . However, further research is needed to fully understand the impact of this modulation on human health.

Petroselinic acid was first isolated from parsley (Petroselinum crispum) seed oil in 1909 []. It is abundant in plants of the Apiaceae (umbelliferae) family, such as coriander, cumin, and caraway seeds [, ]. Additionally, it is found in minor quantities in various plant and animal fats []. The presence of petroselinic acid is used in chemosystematics to identify related plant families [].


Molecular Structure Analysis

Petroselinic acid has a linear hydrocarbon chain (18 carbons) with a carboxylic acid group (COOH) at one end and a cis double bond between the sixth and seventh carbon atoms (C=C) []. This double bond location differentiates it from oleic acid, a common fatty acid with a double bond at the ninth carbon (omega-9). The cis configuration of the double bond creates a bend in the molecule, influencing its physical properties [].


Chemical Reactions Analysis

Synthesis

Decomposition

As a fatty acid, petroselinic acid can undergo β-oxidation, a metabolic process where fatty acids are broken down in the mitochondria to generate energy. During β-oxidation, the double bond is sequentially broken down, releasing energy.

Other Reactions

Petroselinic acid can be used as a substrate for sophorolipid fermentation, a process that produces biosurfactants with potential industrial applications [].


Physical And Chemical Properties Analysis

  • Melting Point: 30 °C [] (significantly higher than oleic acid at 14 °C) []
  • Boiling Point: No data available. Likely decomposes before boiling due to the presence of a carboxylic acid group.
  • Solubility: Insoluble in water []. Soluble in organic solvents like chloroform and ethanol.
  • Stability: Relatively stable under normal storage conditions []. Can be prone to oxidation with prolonged exposure to air and light.
  • Antimicrobial activity: Petroselinic acid may exhibit antimicrobial properties against certain foodborne pathogens.
  • Modulation of fat metabolism: Studies in cell cultures indicate that petroselinic acid may influence fatty acid and cholesterol synthesis pathways.

Physical Description

Solid

XLogP3

7.3

Melting Point

29.8°C

UNII

3A10DOC461

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 40 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

593-39-5

Wikipedia

Octadec-6-enoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Modify: 2023-08-15

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